Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Overview
Description
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: is an organic compound with the molecular formula C18H34O6. It is an ester derivative of octanoic acid, also known as caprylic acid, which is a medium-chain fatty acid. This compound is characterized by its long, branched structure, which includes multiple ethoxy groups and a hexyl group attached to the ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with a suitable alcohol. One common method is the reaction of octanoic acid with 2-[2-[2-(hydroxyethoxy)ethoxy]ethanol] in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and ethoxy groups, leading to the formation of carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester functionality to alcohols, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also inhibit the activity of certain enzymes involved in lipid metabolism, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, ethyl ester:
Octanoic acid, 2-methoxy-, methyl ester: A methyl ester derivative with a methoxy group, differing in its shorter and less branched structure.
Uniqueness
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: stands out due to its longer and more complex structure, which imparts unique physicochemical properties such as higher solubility in organic solvents and enhanced interaction with lipid membranes.
Properties
IUPAC Name |
2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-8-10-12-20(22)26-18-16-24-14-13-23-15-17-25-19(21)11-9-6-4-2/h3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQGCGMSKJTKRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60823217 | |
Record name | 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72063-60-6 | |
Record name | 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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